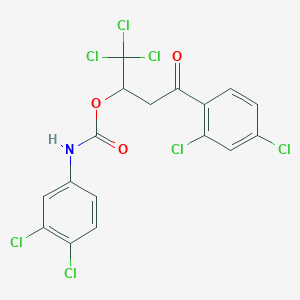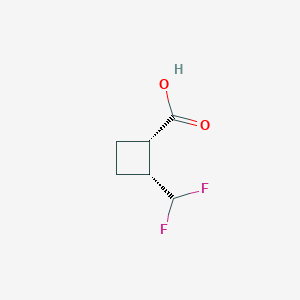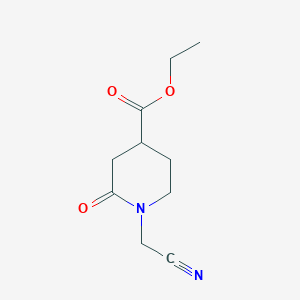![molecular formula C21H15Cl5N2O2 B11718267 N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a urea moiety
準備方法
The synthesis of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves multiple steps, typically starting with the preparation of the naphthalene derivative and the chlorinated phenyl compound. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反応の分析
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings, altering the compound’s properties. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
科学的研究の応用
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials, coatings, or chemical processes.
作用機序
The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s structure and the context of its use, whether in a biological system or a chemical reaction.
類似化合物との比較
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA can be compared with similar compounds such as:
- N-Methyl-1-naphthalenemethylamine hydrochloride
- 1-Naphthalen-2-yl-propan-1-one
- N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide These compounds share structural similarities but differ in their functional groups and overall properties, which can influence their reactivity, applications, and biological activities.
特性
分子式 |
C21H15Cl5N2O2 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
1-naphthalen-1-yl-3-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]urea |
InChI |
InChI=1S/C21H15Cl5N2O2/c22-13-8-9-15(16(23)10-13)18(29)11-19(21(24,25)26)28-20(30)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,19H,11H2,(H2,27,28,30) |
InChIキー |
AMBRUQYWRHOGGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC(CC(=O)C3=C(C=C(C=C3)Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)




![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)

![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)



![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
